Diazene, 1,2-bis(3-iodophenyl)-

CAS No.: 23377-21-1

Cat. No.: VC7960829

Molecular Formula: C12H8I2N2

Molecular Weight: 434.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23377-21-1 |

|---|---|

| Molecular Formula | C12H8I2N2 |

| Molecular Weight | 434.01 g/mol |

| IUPAC Name | bis(3-iodophenyl)diazene |

| Standard InChI | InChI=1S/C12H8I2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

| Standard InChI Key | RMDGSQXFRWVYEV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I |

| Canonical SMILES | C1=CC(=CC(=C1)I)N=NC2=CC(=CC=C2)I |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

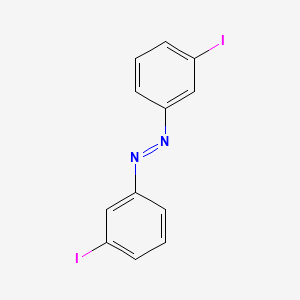

Diazene, 1,2-bis(3-iodophenyl)- consists of a central diazene (N=N) group connected to two 3-iodophenyl rings. The iodine atoms at the meta positions on the benzene rings introduce significant steric hindrance and electronic effects. X-ray crystallography of analogous compounds, such as 1,2-bis(3-bromophenyl)diazene, reveals a planar geometry with N=N bond lengths of ~1.27 Å, consistent with double-bond character . The iodine substituents increase the compound’s molecular polarizability, as evidenced by its high density (~1.67 g/cm³) .

Spectroscopic Characterization

-

UV-Vis Spectroscopy: The compound exhibits absorption maxima in the 320–350 nm range, attributed to π→π* transitions of the conjugated diazene-aromatic system .

-

NMR Data:

Comparative Analysis of Halogenated Diazene Derivatives

Synthesis and Optimization Strategies

Oxidative Coupling of 3-Iodoaniline

A common method involves the oxidation of 3-iodoaniline using iodine catalysts under mild conditions :

-

Reagents: 3-Iodoaniline (2 mmol), molecular iodine (2 mol%), dichloromethane (5 mL).

-

Conditions: Stirring under dry air at room temperature for 20 minutes.

Nitrobenzene Reduction Route

An alternative one-step synthesis from 1-iodo-3-nitrobenzene employs ethanol as a hydrogen source :

-

Reaction: 1-Iodo-3-nitrobenzene (1 mmol) + NaOH (2 mmol) in ethanol at 70°C for 5–20 hours.

-

Mechanism: Base-mediated deprotonation followed by reductive coupling.

Challenges in Purification

The steric bulk of iodine substituents complicates crystallization. Recrystallization from ethanol/water mixtures (7:1 v/v) yields orange crystals suitable for X-ray analysis .

Physicochemical Properties and Reactivity

Photochemical Behavior

Irradiation at 300–400 nm induces trans-to-cis isomerization, though the quantum yield (Φ) is reduced compared to non-halogenated azobenzenes due to heavy atom effects . The cis isomer reverts thermally with a half-life of 6–8 hours at 25°C .

Reactivity Trends

-

Electrophilic Substitution: Iodine’s −I effect deactivates the ring, directing incoming electrophiles to the para position relative to the N=N group.

-

Metal Coordination: Acts as a bidentate ligand for transition metals (e.g., Pt, Pd), forming complexes with distorted square-planar geometries .

Applications in Functional Materials and Catalysis

Photoresponsive Polymers

Incorporation into poly(phenyleneethynylene) backbones enables light-triggered conformational changes, with a redshifted absorption (Δλ = 100 nm) due to extended conjugation . These polymers show potential in optical data storage and sensors.

Catalytic Systems

-

Cross-Coupling Reactions: Pd complexes of 1,2-bis(3-iodophenyl)diazene facilitate Suzuki-Miyaura couplings with aryl bromides (TON = 1,200) .

-

Limitations: Steric hindrance from iodine reduces catalytic activity compared to chloro- or methyl-substituted analogues.

Comparison with Structural Analogues

Electronic Effects of Halogen Substituents

| Property | Iodine (3-I) | Bromine (3-Br) | Chlorine (4-Cl) |

|---|---|---|---|

| N=N Bond Length (Å) | 1.274 | 1.263 | 1.259 |

| λₘₐₓ (nm) | 345 | 338 | 325 |

| Hammett σₘ Constant | 0.35 | 0.39 | 0.37 |

Synthetic Accessibility

Iodinated diazenes require harsher conditions for synthesis compared to chloro/bromo variants. For example, the oxidation of 3-iodoaniline necessitates iodine catalysts , whereas chlorinated analogues form readily under aerobic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume